Fosamine ammonium

概要

説明

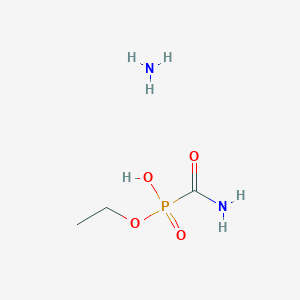

Fosamine ammonium is a synthetic organophosphorus compound primarily used as a herbicide and plant growth regulator. It is known for its ability to inhibit the regrowth of woody plants and certain types of weeds. The compound is characterized by its white crystalline solid form and has a molecular formula of C₃H₁₁N₂O₄P .

準備方法

Synthetic Routes and Reaction Conditions: Fosamine ammonium can be synthesized through the reaction of ethyl carbamoylphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of ammonium ethyl carbamoylphosphonate involves large-scale synthesis using high-purity reagents. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to maximize yield and purity. The final product is then crystallized and purified for use .

化学反応の分析

Types of Reactions: Fosamine ammonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into different phosphonate compounds.

Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Various phosphonate compounds.

Substitution: Substituted phosphonate esters.

科学的研究の応用

Herbicidal Properties

Fosamine ammonium is effective in inhibiting the growth of woody plants and some herbaceous species. It works by preventing dormant tissues from activating and growing, making it particularly useful for managing invasive plant species.

Application Methods

This compound can be applied through various methods, including:

- Aerial Spraying : Used for large areas, especially in forestry applications.

- Backpack Sprayers : Suitable for targeted applications in smaller areas.

- Hand Wand Applications : Allows for precise control in sensitive environments .

Environmental Management

This compound is particularly valuable in managing invasive species that threaten local ecosystems. Its application has been documented in various studies focusing on specific invasive plants.

Case Studies

- Invasive Shrub Control : A study conducted on Rhamnus cathartica (buckthorn) demonstrated that this compound significantly reduced the population of this invasive shrub across multiple sites. The results indicated a mortality rate exceeding 40% for treated plants .

- Impact on Non-target Species : While effective against target species, this compound also affects non-target flora. Forb cover was observed to decrease significantly in treated plots, highlighting the need for careful application strategies to minimize collateral damage .

Soil Mobility and Persistence

Research indicates that this compound exhibits low vertical mobility in soil, remaining near the surface after application. This characteristic minimizes the risk of leaching into groundwater while ensuring effective treatment of surface vegetation .

Soil Persistence Data

- Field studies have shown consistent half-lives for this compound across different soil types, typically ranging from several weeks to a few months depending on environmental conditions .

Regulatory Considerations

This compound has been registered with the EPA since 1979 and is subject to specific regulatory guidelines regarding its use. These regulations ensure that the herbicide is applied safely and effectively while minimizing risks to human health and the environment .

Comparative Effectiveness

The following table summarizes the effectiveness of this compound compared to other herbicides commonly used for similar applications:

| Herbicide | Target Species | Application Rate | Effectiveness |

|---|---|---|---|

| This compound | Woody plants, invasives | 15 lbs a.i/acre | High |

| Glyphosate | Broadleaf weeds | Varies | Moderate |

| Triclopyr | Brush and trees | Varies | High |

| Imazapyr | Woody plants | Varies | High |

作用機序

The compound exerts its effects by inhibiting the growth of dormant tissues in plants, preventing them from becoming active and growing again. This is achieved through its interaction with specific molecular targets in the plant cells, disrupting normal cellular processes and leading to growth inhibition .

類似化合物との比較

Fosamine ammonium: Another organophosphorus herbicide with similar applications.

Glyphosate: A widely used herbicide with a different mechanism of action.

Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds

Uniqueness: this compound is unique in its specific inhibition of dormant plant tissues, making it particularly effective for long-term control of woody plants and certain weeds. Its ability to inhibit regrowth for extended periods sets it apart from other herbicides .

生物活性

Fosamine ammonium, a plant growth regulator and herbicide, has garnered attention for its biological activity, particularly in agricultural settings. This article delves into the compound's biological properties, metabolism, toxicity, and environmental impact based on various research findings.

This compound is primarily used to control specific weed species, particularly in crops. Its mechanism of action involves inhibiting the growth of target plants by disrupting their physiological processes. The compound is known to affect the synthesis of amino acids and proteins essential for plant growth.

Stability and Degradation

This compound is stable under various pH conditions (5, 7, and 9) and resistant to hydrolysis and photodegradation. Its degradation in soil is primarily facilitated by microbial activity, with a half-life ranging from approximately 10 days in greenhouse studies to one week in field conditions across various states including Florida and Illinois . The primary metabolite identified during degradation is carbamoylphosphonic acid (CPA) .

| Condition | Half-Life | Degradation Product |

|---|---|---|

| Greenhouse Study | ~10 days | CPA |

| Field Study (Florida) | ~1 week | CPA |

Toxicological Profile

This compound is classified as a Toxicity Category II chemical , indicating moderate toxicity based on acute dermal toxicity studies . Subchronic feeding studies in rats, dogs, and sheep have established a No Observable Effect Level (NOEL) at high doses (5,000-10,000 ppm), suggesting low toxicity at typical exposure levels .

Aquatic Toxicity

The compound exhibits low toxicity to aquatic species. For instance, the 96-hour LC50 values for fish ranged from 670 mg/L for bluegill sunfish to 8,290 mg/L for coho salmon , indicating that it poses minimal risk to fish populations under typical environmental concentrations .

Case Studies on Efficacy

A study evaluated the herbicidal activity of this compound against Orobanche species, demonstrating its effectiveness when used alone or in combination with glyphosate. The results indicated significant control over these weeds, highlighting this compound's potential as a valuable tool in integrated weed management strategies .

Comparative Herbicidal Efficacy

| Herbicide | Efficacy Against Orobanche |

|---|---|

| Glyphosate | Moderate |

| This compound | High |

| Mixture (Glyphosate + Fosamine) | Very High |

Environmental Impact and Metabolism

The environmental persistence of this compound is minimal due to its rapid degradation in soils. Studies indicate that complete degradation occurs within 3 to 6 months , reducing concerns about long-term accumulation in agricultural settings . In mammals, this compound is rapidly metabolized, with significant excretion through feces (86%) and urine (11%) within 48 hours post-administration .

特性

IUPAC Name |

azanium;carbamoyl(ethoxy)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSAMNSACVKIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)N)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59682-52-9 (Parent) | |

| Record name | Fosamine-ammonium [BSI:ISO:ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9032406 | |

| Record name | Fosamine ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Fosamine-ammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE, SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS, 0.04 g/kg chloroform at 25 °C | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000398 [mmHg], 0.53 mPa @ 25 °C | |

| Record name | Fosamine-ammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE SOLID, WHITE CRYSTALLINE SOLID | |

CAS No. |

25954-13-6 | |

| Record name | Fosamine ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25954-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosamine-ammonium [BSI:ISO:ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamine ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium ethyl carbamoylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSAMINE-AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2350MJR49J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

175 °C | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ammonium ethyl carbamoylphosphonate interact with plants and what are the downstream effects?

A1: Ammonium ethyl carbamoylphosphonate is primarily absorbed through the foliage of plants. [] While its exact mode of action is not fully understood, it is known to disrupt plant growth processes, leading to controlled defoliation and growth inhibition. [] Studies in blackberry plants (Rubus proceras) demonstrated that AECP translocates rapidly throughout the plant, similar to the movement of nutrients. [] This systemic action contributes to its effectiveness in controlling various woody plant species. []

Q2: What is the environmental fate of Ammonium ethyl carbamoylphosphonate?

A2: Research indicates that AECP is biodegradable. [] Studies on channel catfish exposed to radiolabeled AECP in water and soil demonstrated that the compound does not significantly bioaccumulate in animal tissues. [] The residues in catfish plateaued within a few weeks and decreased significantly upon transfer to fresh water. [] Furthermore, AECP showed minimal impact on soil microbial activity, even at relatively high concentrations. []

Q3: Does Ammonium ethyl carbamoylphosphonate have any other applications beyond brush control?

A3: Interestingly, AECP has shown promise as a postharvest treatment for cut roses. [] Studies revealed that AECP, in combination with traditional floral preservatives, significantly enhanced the vase life and overall quality of cut roses. [] This unexpected application highlights the diverse potential of this compound.

Q4: Are there concerns about resistance developing to Ammonium ethyl carbamoylphosphonate?

A4: While the provided research doesn't directly address resistance development, it's a crucial aspect to consider with any herbicide. Long-term studies are necessary to monitor for potential resistance evolution in target weed species. Understanding the mechanism of action and cross-resistance patterns with other herbicides will be essential for managing potential resistance issues.

Q5: What analytical methods are used to study Ammonium ethyl carbamoylphosphonate?

A5: Research involving AECP utilizes radiolabeling techniques, particularly with Carbon-14, to track the absorption, translocation, and metabolism of the compound in plants and animals. [, ] These studies provide valuable insights into the environmental fate and behavior of AECP. Further research may explore advanced analytical techniques like mass spectrometry or chromatography to quantify AECP residues in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。